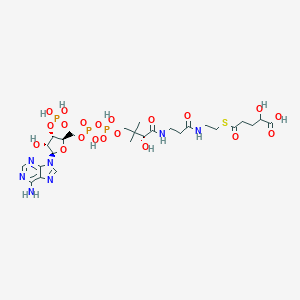

2-Hydroxyglutaryl-5-coenzyme A

Description

2-Hydroxyglutaryl-coenzyme A (2-HG-CoA) is an acyl-CoA thioester that has been identified in studies of anaerobic metabolism. It is structurally related to the key metabolic intermediate (R)-2-hydroxyglutaryl-1-CoA. Research into the enzyme glutaconate CoA-transferase from Acidaminococcus fermentans has shown that it can catalyze the formation of both the 1-isomer and the 5-isomer of (R)-2-hydroxyglutaryl-CoA from acetyl-CoA and (R)-2-hydroxyglutarate. nih.gov However, further investigation has clarified the specific roles and relevance of each isomer within cellular pathways.

Properties

CAS No. |

137374-53-9 |

|---|---|

Molecular Formula |

C26H42N7O20P3S |

Molecular Weight |

897.6 g/mol |

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

LTHKYRZAVRCUOF-RMNRSTNRSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Synonyms |

2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |

Origin of Product |

United States |

Enzymology of 2 Hydroxyglutaryl 5 Coenzyme a Metabolism

Biosynthetic Pathways of 2-Hydroxyglutaryl-5-Coenzyme A

The biosynthesis of 2-hydroxyglutaryl-CoA is primarily accomplished through the action of a CoA-transferase, which activates the free acid by transferring a CoA moiety from a donor molecule.

Glutaconate CoA-transferase (GCT), an enzyme found in anaerobic bacteria like Acidaminococcus fermentans, is responsible for catalyzing the transfer of coenzyme A to (R)-2-hydroxyglutarate. nih.gov The reaction proceeds via a ping-pong mechanism, where the enzyme forms a covalent thiol ester intermediate with CoA before transferring it to the acceptor acid. nih.gov

Research has shown that pure glutaconate CoA-transferase can catalyze the formation of two distinct isomers from the reaction between acetyl-CoA and (R)-2-hydroxyglutarate: (R)-2-hydroxyglutaryl-1-CoA and (R)-2-hydroxyglutaryl-5-CoA. nih.gov However, further studies with cell-free extracts from A. fermentans revealed that only the 1-isomer is subsequently dehydrated in the metabolic pathway. nih.govresearchgate.net This indicates that (R)-2-hydroxyglutaryl-5-CoA is considered an erroneous product of the enzyme that occurs in vitro and is not the primary substrate for the subsequent catabolic steps. nih.govresearchgate.net The kinetic efficiency (V/Km) for the formation of the 1-isomer is significantly higher, approximately 80 times greater than that for the 5-isomer, reinforcing its role as the primary physiological product. nih.gov

The synthesis of (R)-2-hydroxyglutaryl-5-CoA by glutaconate CoA-transferase requires specific precursors and substrates.

(R)-2-hydroxyglutarate : This is the acceptor molecule that is activated by the addition of CoA. nih.gov It is an intermediate in the fermentation of L-glutamate in organisms like A. fermentans. uniprot.org

Acetyl-CoA : This molecule serves as the coenzyme A donor in the reaction catalyzed by glutaconate CoA-transferase. nih.govnih.gov During the reaction, the CoA moiety is transferred to (R)-2-hydroxyglutarate, releasing acetate. nih.gov

Catabolic Pathways of this compound

While (R)-2-hydroxyglutaryl-5-CoA is formed by Glutaconate CoA-transferase, the primary catabolic pathway for the dehydration of activated 2-hydroxyglutarate specifically utilizes the (R)-2-hydroxyglutaryl-1-CoA isomer. nih.gov The enzyme system responsible for this critical dehydration step is the 2-Hydroxyglutaryl-CoA dehydratase.

The (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans is a complex enzyme system that catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA. nih.gov This system is composed of two main components that work in concert: an activator (Component A/HgdC) and the dehydratase itself (Component D/HgdAB). oup.comnih.gov The activation process is energy-dependent, requiring the hydrolysis of ATP. nih.gov

The 2-hydroxyglutaryl-CoA dehydratase system has a distinct multi-subunit structure, with each component playing a specific role.

Component A/C (HgdC - The Activator) : This component is an extremely oxygen-sensitive activating enzyme. oup.comnih.gov Structurally, it is a homodimer (γ2) with a total molecular weight of approximately 54 kDa. nih.gov Its function is to transfer an electron to the dehydratase component in a process coupled with ATP hydrolysis, thereby activating it. uniprot.orgnih.govuniprot.org Due to its structure and function, which involves a conformational change upon ATP binding reminiscent of an archer, it has also been termed an 'Archerase'. nih.gov

Component D/AB (HgdAB - The Dehydratase) : This is the actual dehydratase enzyme that carries out the water removal from the substrate. nih.gov It is a heterodimer composed of an alpha (α) and a beta (β) subunit (HgdA and HgdB). uniprot.orgnih.gov This component is moderately sensitive to oxygen and contains the active site for the dehydration reaction. oup.com

| Component Designation | Gene Name | Function | Subunit Composition |

|---|---|---|---|

| Component A / C | HgdC | ATP-dependent Activator | Homodimer (γ2) |

| Component D / AB | HgdAB | Dehydratase | Heterodimer (αβ) |

The catalytic activity and activation of the 2-hydroxyglutaryl-CoA dehydratase system are dependent on several essential cofactors and prosthetic groups.

[4Fe-4S] clusters : Iron-sulfur clusters are critical for the electron transfer process. Component A (the activator) contains one [4Fe-4S] cluster. nih.govnih.gov Component D (the dehydratase) also contains at least one [4Fe-4S] cluster per heterodimer. uniprot.orgnih.govnih.gov

FMN : Flavin mononucleotide is a prosthetic group found within the dehydratase component (Component D). uniprot.orgnih.govnih.gov It is involved in the proposed radical-based mechanism of dehydration.

ATP : Adenosine triphosphate is required in catalytic amounts for the activation of the dehydratase. nih.gov Its hydrolysis by Component A provides the energy for the electron transfer that readies Component D for catalysis. uniprot.orgnih.gov

Mg²⁺ : Magnesium ions are necessary for the ATP-dependent activation step, as is common for ATP-hydrolyzing enzymes. nih.govoup.com

| Cofactor / Prosthetic Group | Associated Component | Function |

|---|---|---|

| [4Fe-4S] cluster | Component A (HgdC) & Component D (HgdAB) | Electron Transfer |

| FMN | Component D (HgdAB) | Catalysis (Radical Mechanism) |

| ATP | Component A (HgdC) | Energy for Activation |

| Mg²⁺ | Component A (HgdC) | Required for ATP Hydrolysis |

2-Hydroxyglutaryl-CoA Dehydratase (HgdABC System)

Oxygen Sensitivity and Strict Anaerobic Conditions for Activity

The enzymatic activity of the (R)-2-hydroxyglutaryl-CoA dehydratase system is profoundly dependent on the absence of oxygen. Both the dehydratase component (Component D) and its associated activator (Component A) exhibit significant sensitivity to oxygen. The activator component is characterized as being extremely oxygen-sensitive, with a half-life of only seconds when exposed to air. nih.gov This lability necessitates that all assays and purification procedures be conducted under strict anaerobic (anoxic) conditions. oup.comoup.com The activated dehydratase itself is also irreversibly inactivated by air exposure in less than 15 minutes. nih.gov This extreme oxygen sensitivity is attributed to the presence of iron-sulfur [Fe-S] clusters within the enzyme components, which are essential for their catalytic function. nih.gov Exposure to oxygen can lead to the irreversible degradation of these clusters; for instance, the [4Fe-4S]2+ cluster in component A is degraded to a [2Fe-2S]2+ cluster, while the cluster in component D is converted to a [3Fe-4S]+ cluster, resulting in loss of activity. nih.gov Therefore, maintaining a strictly anaerobic environment is a critical prerequisite for the study and function of 2-hydroxyglutaryl-CoA dehydratase.

Dehydratase Activation Mechanism

The dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA is a mechanistically complex reaction catalyzed by a two-component enzyme system. This system consists of the dehydratase itself (termed Component D) and a distinct activator protein (termed Component A or 'Archerase'). oup.comnih.gov The activation of Component D is an energy-dependent process that requires Component A, ATP, MgCl₂, and a one-electron reducing agent like titanium(III) citrate (B86180) or dithionite. oup.comoup.com

The proposed mechanism for this unusual dehydration reaction involves radical chemistry. nih.gov It is initiated by the ATP-dependent transfer of a single, high-energy electron from the activator (Component A) to the dehydratase (Component D). nih.govnih.gov From Component D, the electron is then transferred to the thiol ester carbonyl group of the substrate, (R)-2-hydroxyglutaryl-CoA. nih.govnih.gov This one-electron reduction transforms the electrophilic carbonyl into a nucleophilic ketyl radical anion. nih.govresearchgate.net

The formation of this ketyl radical is the key step, as it facilitates the subsequent elimination of the hydroxyl group from the α-carbon. nih.govresearchgate.net This elimination results in the formation of an enoxy radical intermediate. nih.govnih.gov The radical nature of this intermediate significantly lowers the pKa of the β-hydrogen, allowing for its abstraction as a proton. nih.govresearchgate.net Following the elimination of water, the electron is returned to the enzyme system as the product, glutaconyl-CoA, is formed, completing the catalytic cycle. nih.govuniprot.org This mechanism allows the enzyme to remain in an activated state for several turnovers, explaining why only catalytic amounts of ATP are needed. nih.govgenome.jp

Related Enzymes Facilitating this compound Transformations

2-Hydroxyglutarate Dehydrogenase (HgdH) and its Specificity

2-Hydroxyglutarate dehydrogenase (HgdH) is a key enzyme in the metabolic pathway leading to the formation of (R)-2-hydroxyglutaryl-CoA. It catalyzes the NADH-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. the-innovation.org This enzyme is part of the (R)-2-hydroxyacid dehydrogenase family. acs.orgnih.gov

HgdH from Acidaminococcus fermentans exhibits a high degree of specificity for its natural substrate, 2-oxoglutarate. acs.org While it can act on other 2-oxo acids, its efficiency is significantly lower. For example, when tested with 2-oxoadipate, a substrate one carbon longer than 2-oxoglutarate, the enzyme's catalytic efficiency is drastically reduced. acs.org Research has shown that the Michaelis constant (Kₘ) for 2-oxoadipate is about 9 times higher, and the catalytic constant (kcat) is 1750-fold lower compared to 2-oxoglutarate. acs.org Despite this lower affinity, HgdH has been a target for protein engineering to improve its activity towards 2-oxoadipate for biotechnological applications, such as the production of adipic acid. acs.orgresearchgate.net

Table 1: Kinetic Constants of HgdH for Different Substrates

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| 2-Oxoglutarate | 0.28 ± 0.04 | 140 ± 8 | 5.0 x 10⁵ |

| 2-Oxoadipate | 2.5 ± 0.3 | 0.08 ± 0.004 | 32 |

Data derived from studies on HgdH from Acidaminococcus fermentans. acs.org

Comparison with Other 2-Hydroxyacyl-CoA Dehydratases

The (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans belongs to a family of related 2-hydroxyacyl-CoA dehydratases found in anaerobic bacteria. oup.comresearchgate.net These enzymes catalyze the chemically challenging syn-elimination of water from the non-activated β-position of (R)-2-hydroxyacyl-CoA substrates. nih.gov Other characterized members of this family include lactyl-CoA dehydratase from Clostridium propionicum, 2-hydroxyisocaproyl-CoA dehydratase from Clostridium difficile, and phenyllactate dehydratase from Clostridium sporogenes. oup.comresearchgate.net

A common, defining feature of these enzyme systems is their two-component nature, comprising a separate dehydratase (Component D) and an ATP-dependent activator (Component A). oup.comnih.gov They all operate via the proposed radical mechanism involving the formation of a substrate ketyl radical to facilitate the dehydration. nih.gov

Despite these similarities, there are structural and compositional differences. For instance, the 2-hydroxyglutaryl-CoA dehydratase from A. fermentans is a heterodimer (αβ), which combines with the homodimeric activator (γ₂). nih.gov The enzyme from Fusobacterium nucleatum is distinct in that it was purified as a stable heterotrimeric complex, suggesting a more permanent association of the activator and dehydratase components. oup.comebi.ac.uk The dehydratase components are generally iron-sulfur proteins, containing [4Fe-4S] clusters and flavin mononucleotide (FMN), which are crucial for the electron transfer steps in the catalytic cycle. nih.govnih.govgenome.jp

Table 2: Comparison of 2-Hydroxyacyl-CoA Dehydratase Systems

| Enzyme System | Organism | Substrate | Activator (Component A) | Dehydratase (Component D) |

|---|---|---|---|---|

| 2-Hydroxyglutaryl-CoA Dehydratase | Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-CoA | Separate, Homodimer (γ₂) | Heterodimer (αβ) |

| 2-Hydroxyglutaryl-CoA Dehydratase | Fusobacterium nucleatum | (R)-2-Hydroxyglutaryl-CoA | Stable Complex | Stable Complex (αβγ) |

| Lactyl-CoA Dehydratase | Clostridium propionicum | (R)-Lactyl-CoA | Separate Protein | Two Subunits |

| 2-Hydroxyisocaproyl-CoA Dehydratase | Clostridium difficile | (R)-2-Hydroxyisocaproyl-CoA | Two-component system | Two-component system |

Metabolic Pathways Centered on 2 Hydroxyglutaryl 5 Coenzyme a

Glutamate (B1630785) Fermentation via the Hydroxyglutarate Pathway

Certain anaerobic bacteria utilize the hydroxyglutarate pathway to ferment glutamate, an amino acid, into products like acetate, butyrate (B1204436), carbon dioxide, and ammonia. nih.govnih.gov This pathway is distinct from the methylaspartate pathway, another route for glutamate fermentation. nih.govnih.gov

Pathway Overview and Key Intermediates

The hydroxyglutarate pathway commences with the deamination of (S)-glutamate to 2-oxoglutarate, a reaction dependent on NAD+. oup.com This is followed by an NADH-dependent reduction to yield (R)-2-hydroxyglutarate. oup.com The subsequent activation of (R)-2-hydroxyglutarate to its coenzyme A thioester, (R)-2-hydroxyglutaryl-CoA, is catalyzed by glutaconate CoA-transferase, utilizing acetyl-CoA as the CoA donor. oup.comwur.nl

A critical and mechanistically intriguing step is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. oup.comnih.gov This reaction is challenging because the hydrogen to be removed is not chemically activated. oup.comhu-berlin.de The enzyme responsible, 2-hydroxyglutaryl-CoA dehydratase, is an iron-sulfur cluster-containing protein that requires activation via an ATP-dependent one-electron reduction. nih.govoup.com This process is thought to involve the transient formation of a ketyl radical anion, which facilitates the elimination of water. oup.comhu-berlin.de

Microorganisms Employing the 2-Hydroxyglutarate Pathway

The hydroxyglutarate pathway is employed by a range of anaerobic bacteria, often found in anoxic environments like the intestinal tracts of animals. nih.govnih.govkegg.jp Notable examples include:

Acidaminococcus fermentans : This anaerobic, gram-negative diplococcus uses amino acids, particularly glutamate, as its primary energy source. kegg.jpnih.gov It ferments glutamate via the hydroxyglutarate pathway to produce acetate, butyrate, and carbon dioxide. nih.govnih.govnih.gov The 2-hydroxyglutaryl-CoA dehydratase from A. fermentans has been a key model for studying the mechanism of this unique class of enzymes. oup.comoup.com

Clostridium symbiosum : This bacterium also ferments glutamate using the same pathway as A. fermentans. oup.comresearchgate.net The genes encoding the components of the 2-hydroxyglutaryl-CoA dehydratase in C. symbiosum show significant sequence identity to their counterparts in A. fermentans. oup.com

Fusobacterium nucleatum : A common inhabitant of the oral cavity, F. nucleatum ferments glutamate to butyrate and ammonia. nih.govasm.orgbiorxiv.org It utilizes the hydroxyglutarate pathway for this purpose. nih.govnih.govnih.gov The 2-hydroxyglutaryl-CoA dehydratase from F. nucleatum has been purified and characterized, revealing a stable complex of the dehydratase and its activator components. oup.com

Other microorganisms that utilize this pathway include Clostridium microsporum and Peptococcus aerogenes. nih.govnih.gov The distribution of this pathway appears to be more widespread across different genera compared to the methylaspartate pathway, which is predominantly found in the genus Clostridium. nih.govnih.gov

Energy Conservation and ATP Generation within the Pathway

Anaerobic fermentations are characterized by low free energy yields, necessitating efficient energy conservation mechanisms. researchgate.netdntb.gov.ua In the hydroxyglutarate pathway, ATP is generated through a combination of substrate-level phosphorylation (SLP) and, in some organisms, chemiosmotic mechanisms.

In some organisms like Fusobacterium nucleatum, additional energy is conserved through an electrochemical sodium ion gradient (ΔμNa+) generated by the decarboxylation of glutaconyl-CoA. asm.org This ion-motive force can then be used to drive ATP synthesis. asm.org The presence of a membrane-bound NADH-ferredoxin oxidoreductase, related to the Rnf protein complex, also plays a role in energy conservation by coupling NADH oxidation to the generation of an ion gradient. oup.comd-nb.info

Role in Amino Acid Degradation Pathways

The significance of 2-hydroxyglutaryl-CoA extends beyond glutamate fermentation, as it is a central intermediate in the breakdown of several other amino acids. oup.comontosight.ai

Conversion of Various Amino Acids to (R)-2-Hydroxyacyl-CoA Derivatives

Several clostridia and fusobacteria have the ability to deaminate various α-amino acids through a complex mechanism that involves their conversion to the corresponding (R)-2-hydroxyacyl-CoA derivatives. oup.comoup.com These derivatives are then dehydrated to enoyl-CoAs, which are key intermediates in fermentation pathways. oup.com

The general strategy involves the transamination of the α-amino acid to its corresponding 2-oxo acid, followed by an NADH-dependent reduction to the (R)-2-hydroxy acid. oup.com For example, the degradation of histidine and glutamine can proceed via glutamate, ultimately leading to the formation of (R)-2-hydroxyglutarate. oup.com This (R)-2-hydroxyglutarate is then activated to (R)-2-hydroxyglutaryl-CoA, which enters the central fermentation pathway. oup.com

This metabolic strategy allows anaerobic bacteria to utilize a broader range of amino acids as energy sources, funneling them into a common degradative pathway centered around the dehydration of (R)-2-hydroxyacyl-CoA intermediates. oup.com

Intersections with Other Metabolic Processes

The metabolic pathways involving 2-hydroxyglutaryl-CoA intersect with several other key cellular processes. The acetyl-CoA produced from the oxidation of crotonyl-CoA can enter the central carbon metabolism, for instance, being used for the synthesis of fatty acids and cholesterol. ontosight.ai

Furthermore, under conditions of low glucose availability, the intermediates of these amino acid degradation pathways can contribute to ketogenesis, the production of ketone bodies. ontosight.ai

The study of these pathways also has biotechnological implications. For example, the enzymes of the hydroxyglutarate pathway have been engineered into Escherichia coli to enable the production of glutaconate from 2-oxoglutarate, a common metabolic intermediate. nih.gov

Broader Context of Coenzyme A Metabolism and Derivatives

Coenzyme A (CoA) is a pivotal molecule in cellular metabolism, primarily synthesized from vitamin B5 (pantothenic acid), L-Cysteine, and ATP. imrpress.comnih.gov Its central function is to act as a carrier of acyl groups, forming thioester derivatives such as acetyl-CoA, succinyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). imrpress.comavantiresearch.com These CoA derivatives are fundamental to a vast array of metabolic reactions. imrpress.comresearchgate.net

CoA and its thioesters are integral to numerous physiological processes, including the synthesis and breakdown of fatty acids, the tricarboxylic acid (TCA) cycle, and the production of ketone bodies. researchgate.netnih.gov For instance, acetyl-CoA is a key precursor for anabolic reactions and plays a significant role in regulating enzyme activity and protein stability through acetylation. avantiresearch.com The metabolism of CoA is intricately linked to cellular energy production, macromolecular biosynthesis, and signaling pathways. imrpress.com The abundance and type of acyl-CoAs within cellular compartments can fluctuate based on physiological conditions, influencing the balance between anabolic (building up) and catabolic (breaking down) reactions. avantiresearch.com

The significance of CoA metabolism extends to various human pathologies. Dysregulation in the levels of CoA and its derivatives is associated with conditions like cancer, cardiovascular diseases, and neurodegenerative disorders. nih.govnih.gov In cancer, enzymes that modulate acetyl-CoA levels are crucial for lipid synthesis and energy metabolism. researchgate.netnih.gov In cardiovascular disease, enzymes interacting with CoA derivatives like HMG-CoA are implicated in disease progression. imrpress.comnih.gov Furthermore, the CoA biosynthetic pathway is a potential target for drug discovery due to structural differences between microbial and human enzymes. nih.gov 2-Hydroxyglutaryl-CoA itself is a key intermediate in the fermentation of glutamate by certain anaerobic bacteria, where it is dehydrated to glutaconyl-CoA. nih.gov It is also involved in the catabolism of amino acids like lysine (B10760008) and tryptophan. ontosight.ai

Potential for Integration into Engineered Metabolic Pathways for Bio-based Production (e.g., Adipic Acid)

The enzymatic machinery that naturally processes 2-hydroxyglutaryl-CoA holds significant promise for synthetic biology and the bio-based production of valuable chemicals. A prime example is the production of adipic acid, a crucial precursor for nylon and other polymers, which is currently derived from fossil fuels through processes that can be environmentally harmful. researchgate.netacs.org

Researchers have proposed and developed novel biosynthetic pathways in microorganisms like Escherichia coli to produce adipic acid from renewable resources. One such pathway leverages enzymes from the glutamate fermentation pathway of anaerobic bacteria. researchgate.netnih.gov The key enzyme in this context is 2-hydroxyglutaryl-CoA dehydratase , which naturally catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. nih.govacs.orgnih.gov

Crucially, studies have demonstrated that this enzyme exhibits substrate promiscuity. It can act on (R)-2-hydroxyadipoyl-CoA, the six-carbon homolog of its natural substrate, converting it to 2-hexenedioic acid (in its CoA thioester form, 5-carboxy-2-pentenoyl-CoA), which is a direct precursor to adipic acid. nih.govacs.orggoogle.com This discovery paves the way for an engineered metabolic route starting from α-ketoadipate (2-oxoadipate), a metabolite derivable from the central metabolism. researchgate.netnih.gov

The proposed engineered pathway for adipic acid production involves several enzymatic steps:

Reduction: α-Ketoadipate is reduced to (R)-2-hydroxyadipate. This step has been identified as a potential bottleneck, and research has focused on engineering enzymes like (R)-2-hydroxyglutarate dehydrogenase to improve its efficiency for this reaction. researchgate.netacs.org

CoA Activation: (R)-2-hydroxyadipate is converted to its CoA thioester, (R)-2-hydroxyadipoyl-CoA. This can be catalyzed by a CoA-transferase, such as glutaconate CoA-transferase, which transfers a CoA moiety from a donor like acetyl-CoA. nih.govoup.com

Dehydration: The engineered core of the pathway, where 2-hydroxyglutaryl-CoA dehydratase (from organisms like Clostridium symbiosum or Acidaminococcus fermentans) dehydrates (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA. researchgate.netnih.govsciepublish.com This enzyme system is complex, often requiring an activator protein and operating via a radical mechanism. nih.govoup.com

Reduction: The resulting 2-hexenedioyl-CoA is then reduced to adipyl-CoA. google.com

Thioester Cleavage: Finally, the CoA is cleaved from adipyl-CoA to release free adipic acid. google.com

This pathway, derived from studies on glutamate fermentation, represents a promising strategy for the sustainable, bio-based production of adipic acid, directly harnessing the catalytic potential of enzymes centered around 2-hydroxyglutaryl-CoA metabolism. nih.govacs.org

Mechanistic Elucidation of 2 Hydroxyglutaryl 5 Coenzyme a Dehydration

Radical Mechanism of Water Elimination

A key feature of the dehydration mechanism is the use of a single high-energy electron as a catalytic cofactor. oup.comoup.com This one-electron transfer is the initiating step that overcomes the significant energy barrier for the removal of the non-activated β-hydrogen. nih.govresearchgate.net The electron is ultimately transferred to the substrate, transiently altering its electronic structure to enable the elimination reaction. nih.govuniprot.org This process highlights a unique enzymatic strategy where the smallest possible chemical entity, a single electron, plays a pivotal cofactor role. oup.com

The catalytic cycle is initiated by the one-electron reduction of the electrophilic thioester carbonyl of (R)-2-hydroxyglutaryl-CoA. oup.comnih.govuniprot.org This reduction generates a highly reactive, nucleophilic ketyl radical anion intermediate. oup.comannualreviews.orguniprot.org The formation of this ketyl radical is crucial as it lowers the pKa of the β-hydrogen by approximately 26 units, making it acidic enough to be abstracted. oup.comresearchgate.net Following the formation of the initial ketyl radical, the adjacent hydroxyl group is eliminated, yielding an enoxy radical. oup.comnih.gov This radical intermediate is then deprotonated to form the product-derived ketyl radical of glutaconyl-CoA. oup.comnih.gov Finally, the ketyl radical is reoxidized back to the final product, (E)-glutaconyl-CoA, by transferring the electron back to the enzyme complex. uniprot.orgnih.gov

The generation of the high-energy electron required for the initial reduction is an energy-dependent process driven by the hydrolysis of ATP. uniprot.orgnih.gov The activator component (Component A) utilizes the energy from ATP hydrolysis to facilitate the transfer of an electron to the dehydratase component (Component D), thereby "activating" it. nih.govacs.org This activation step, however, is only required to initiate the catalytic process. Once activated, the dehydratase can perform many turnovers because the electron is recycled internally. uniprot.orgd-nb.info After facilitating the dehydration of one substrate molecule, the electron is passed on to the next incoming substrate molecule without the need for further ATP hydrolysis. nih.govnih.gov This efficient electron recycling explains why only catalytic amounts of ATP and substoichiometric levels of the activator component are necessary for the reaction to proceed. uniprot.orgnih.gov

Electron Transfer Mechanisms within the Dehydratase System

The movement of the catalytic electron from its initial source to the substrate is a highly orchestrated process involving a series of redox-active cofactors within the two-component dehydratase system.

Both the activator (Component A) and the dehydratase (Component D) are iron-sulfur proteins. oup.comnih.gov Component A is a homodimer containing one [4Fe-4S] cluster, while the heterodimeric Component D from A. fermentans contains at least one [4Fe-4S] cluster and one molecule of flavin mononucleotide (FMN). oup.comnih.govuniprot.orgacs.org The electron transfer cascade begins with an external one-electron donor. In vivo, this role is filled by either a flavodoxin or a ferredoxin. oup.comoup.com A. fermentans, for instance, produces a two [4Fe-4S] cluster-containing ferredoxin under iron-replete conditions and a flavodoxin under iron-limiting conditions. oup.comnih.gov

The reduced flavodoxin (in its hydroquinone (B1673460) state) or ferredoxin transfers a single electron to the [4Fe-4S] cluster of Component A. oup.comacs.org Subsequently, in a process driven by ATP hydrolysis, Component A transfers this electron to Component D. acs.orgnih.gov This ATP-induced transfer is a critical step, "energizing" the electron and enabling it to reduce the substrate. nih.gov The [4Fe-4S] cluster within Component D is believed to mediate the final electron transfer to the 2-hydroxyglutaryl-CoA substrate, initiating the radical catalytic cycle. nih.govnih.gov

| Component | Subunit Composition | Prosthetic Groups | Function |

| Activator (Component A) | Homodimer (γ₂) | One [4Fe-4S] cluster | ATP-dependent electron transfer to Component D. nih.govacs.org |

| Dehydratase (Component D) | Heterodimer (αβ) | One [4Fe-4S] cluster, one FMN. oup.comuniprot.org | Catalyzes the dehydration of (R)-2-hydroxyglutaryl-CoA. uniprot.org |

| Electron Donors | Monomeric | Flavodoxin (FMN) or Ferredoxin (two [4Fe-4S]) | Provides the initial electron for the activation of Component A. oup.comnih.gov |

Early investigations into the 2-hydroxyglutaryl-CoA dehydratase from A. fermentans detected the presence of molybdenum in Component D, with quantities around 0.1-0.2 moles per mole of the enzyme. oup.comacs.org This led to the hypothesis that a molybdenum cofactor might be the ultimate acceptor of the electron from Component A, cycling between Mo(VI) and Mo(V) oxidation states. acs.orgnih.gov An EPR signal observed in the activated enzyme was initially attributed to Mo(V). oup.comacs.org

Stereochemical Aspects of the Dehydration Reaction (e.g., Syn-Elimination)

The enzymatic dehydration of (R)-2-hydroxyglutaryl-5-coenzyme A to (E)-glutaconyl-CoA is a chemically challenging reaction due to the low acidity of the β-hydrogen. oup.comd-nb.info This transformation, catalyzed by 2-hydroxyglutaryl-CoA dehydratase, exhibits a distinct stereochemical course, proceeding through a syn-elimination of water. oup.comuniprot.orguni-marburg.de This means that the hydroxyl group at the C-2 position and the hydrogen atom at the C-3 position are removed from the same side of the molecule.

The elucidation of this syn-elimination mechanism has been a key aspect of understanding this class of enzymes. oup.com The reaction is initiated by a one-electron reduction of the thioester group of (R)-2-hydroxyglutaryl-CoA, which generates a ketyl radical anion. oup.comnih.gov This radical intermediate is crucial for lowering the pKa of the β-hydrogen, facilitating its abstraction. oup.comoup.com The elimination of the hydroxyl group from this ketyl radical leads to the formation of an enoxy radical intermediate. nih.gov Subsequent removal of the β-hydrogen as a proton results in the formation of the product-derived ketyl radical of glutaconyl-CoA. nih.gov Finally, this radical is oxidized to yield the final product, (E)-glutaconyl-CoA, and the enzyme is regenerated for the next catalytic cycle. nih.gov

This radical-based mechanism involving a syn-elimination is a common feature among several 2-hydroxyacyl-CoA dehydratases found in anaerobic bacteria that ferment α-amino acids. oup.com The 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans is a well-studied example of an enzyme that catalyzes this stereospecific dehydration. nih.govnih.gov The enzyme system consists of two main components: the dehydratase itself (Component D or HgdAB) and an activator (Component A or HgdC). oup.comnih.gov The activator, an iron-sulfur protein, utilizes the hydrolysis of ATP to transfer an electron to the dehydratase, which then initiates the catalytic cycle by reducing the substrate. nih.govnih.gov

The stereospecificity of the reaction ensures the formation of the (E)-isomer of glutaconyl-CoA. uniprot.org This is critical for the subsequent metabolic steps in the fermentation pathway of glutamate (B1630785). oup.comresearchgate.net

Research Findings on the Stereochemistry of 2-Hydroxyglutaryl-CoA Dehydration

| Finding | Organism/Enzyme System | Significance | Reference(s) |

| Catalyzes the reversible syn-elimination of water from (R)-2-hydroxyglutaryl-CoA. | Acidaminococcus fermentans (2-Hydroxyglutaryl-CoA dehydratase) | Establishes the stereochemical course of the reaction. | oup.comuniprot.org |

| Dehydration proceeds via syn-elimination to form (E)-glutaconyl-CoA. | Enzymes from several clostridia and fusobacteria | Shows the conservation of the syn-elimination mechanism across different species. | oup.com |

| The reaction involves a transient one-electron reduction to a ketyl radical. | Acidaminococcus fermentans | Provides the mechanistic basis for the activation of the C-H bond for elimination. | oup.comuniprot.org |

| The 3Si-proton is removed from the non-activated β-position. | (R)-2-hydroxyglutaryl-CoA dehydratase | Highlights the chemical challenge overcome by the enzyme through its radical mechanism. | researchgate.net |

Cellular and Biological Relevance of 2 Hydroxyglutaryl 5 Coenzyme a Metabolism Excluding Clinical Human Trials

Contribution to Microbial Energy Conservation and Fermentation Strategies

The metabolism of 2-hydroxyglutaryl-5-coenzyme A (2-HG-CoA) is a key component of the fermentation pathway for L-glutamate in a variety of anaerobic bacteria, including Acidaminococcus fermentans, Clostridium symbiosum, and Fusobacterium nucleatum. nih.govuniprot.org This pathway, known as the hydroxyglutarate pathway, represents a significant strategy for energy conservation in these microorganisms. d-nb.infonih.govresearchgate.net

The process begins with the conversion of L-glutamate to (R)-2-hydroxyglutarate. This is followed by the activation of (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA. oup.com A crucial and mechanistically interesting step is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, catalyzed by the enzyme 2-hydroxyglutaryl-CoA dehydratase. nih.govuniprot.org This particular dehydration reaction is challenging because the β-hydrogen that needs to be removed is not chemically activated. nih.gov

The 2-hydroxyglutaryl-CoA dehydratase enzyme system is composed of two main components: an activator (component A or Archerase) and the dehydratase itself (component D). nih.govnih.gov The activator, a homodimer containing a [4Fe-4S] cluster, utilizes the energy from ATP hydrolysis to transfer an electron to the dehydratase. nih.govnih.gov The dehydratase, a heterodimer also containing iron-sulfur clusters and FMN, then facilitates the transfer of this electron to the thioester group of the substrate, (R)-2-hydroxyglutaryl-CoA. nih.govuniprot.orgnih.gov This creates a ketyl radical anion, which activates the β-hydrogen for elimination as a proton. nih.govuniprot.org

The efficiency of energy conservation in the hydroxyglutarate pathway is notable. For instance, in A. fermentans, the fermentation of glutamate (B1630785) yields approximately 0.6 ATP per molecule of glutamate through substrate-level phosphorylation. oup.com Additionally, some bacteria employing this pathway, such as Fusobacterium nucleatum, can conserve further energy by coupling the decarboxylation of glutaconyl-CoA to the generation of a sodium ion gradient across the cell membrane. asm.org

Role in Microbial Ecosystems (e.g., Gut Microbiome Function)

The 2-hydroxyglutarate pathway, and by extension the metabolism of 2-hydroxyglutaryl-CoA, plays a significant role in the functioning of complex microbial ecosystems, particularly the human gut microbiome. nih.govresearchgate.netnih.gov The bacteria that utilize this pathway, such as Acidaminococcus fermentans, Clostridium symbiosum, and Fusobacterium nucleatum, are inhabitants of anoxic environments like the large intestine. d-nb.infonih.govresearchgate.net

One of the key distinguishing features of the 2-hydroxyglutarate pathway is the extreme oxygen sensitivity of the 2-hydroxyglutaryl-CoA dehydratase enzyme system. nih.govresearchgate.netfrontiersin.org This sensitivity restricts the organisms that use this pathway to strictly anaerobic niches, such as the gut, where the consumption of oxygen by other members of the microbiota helps maintain a low-redox environment. nih.govresearchgate.net

Metabolic Significance of Related 2-Hydroxyglutarate (2-HG) Species

Enzymatic Interconversion with 2-Oxoglutarate

The metabolism of 2-hydroxyglutarate (2-HG) is intricately linked to the central metabolic intermediate 2-oxoglutarate (also known as α-ketoglutarate) through enzymatic interconversion. ontosight.aireactome.org This reversible reaction is a key control point in cellular metabolism. The conversion of 2-HG back to 2-oxoglutarate is catalyzed by stereospecific 2-hydroxyglutarate dehydrogenases (2HGDH). ontosight.aifrontiersin.orgportlandpress.com There are two main forms of this enzyme: D-2-hydroxyglutarate dehydrogenase (D2HGDH), which is specific for the D-enantiomer of 2-HG, and L-2-hydroxyglutarate dehydrogenase (L2HGDH), which acts on the L-enantiomer. frontiersin.orgportlandpress.comreactome.org Both of these enzymes are mitochondrial and utilize FAD as an electron acceptor, producing FADH2 in the process. frontiersin.orgreactome.org

Conversely, 2-oxoglutarate can be reduced to form 2-HG. This reaction can be catalyzed by several enzymes, often as a "promiscuous" or side reaction. frontiersin.orgportlandpress.com For instance, under certain conditions like hypoxia or acidic pH, lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) can reduce 2-oxoglutarate to L-2-HG. frontiersin.orgportlandpress.comnih.gov Similarly, phosphoglycerate dehydrogenase (PHGDH) has been shown to catalyze the NADH-dependent reduction of 2-oxoglutarate to D-2-HG. nih.govmdpi.com

This interconversion is significant because 2-HG is structurally similar to 2-oxoglutarate and can act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases. ontosight.ainih.gov These enzymes are involved in a wide range of cellular processes, including epigenetic regulation through histone and DNA demethylation. nih.gov Therefore, the balance between 2-HG and 2-oxoglutarate, maintained by these interconverting enzymes, has profound implications for cellular function.

Metabolic Origins and Enantiomeric Specificity of 2-HG

The two enantiomers of 2-hydroxyglutarate, D-2-HG and L-2-HG, have distinct metabolic origins and are produced by different enzymatic pathways. frontiersin.orgportlandpress.com

L-2-Hydroxyglutarate (L-2-HG): Under normal physiological conditions, L-2-HG is present in trace amounts. portlandpress.com Its production can increase under specific metabolic states, such as hypoxia or acidic conditions. portlandpress.comnih.govresearchgate.net The primary enzymes responsible for L-2-HG synthesis are lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH), which exhibit promiscuous activity by reducing 2-oxoglutarate. frontiersin.orgportlandpress.comnih.gov The generation of L-2-HG in these contexts is thought to play a role in the cellular response to stress. nih.gov

D-2-Hydroxyglutarate (D-2-HG): The production of D-2-HG is often associated with specific genetic mutations. Gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are a well-known source of D-2-HG accumulation. frontiersin.orgnih.gov These mutant enzymes acquire a neomorphic activity, enabling them to convert 2-oxoglutarate to D-2-HG. frontiersin.orgharvard.edu Besides mutant IDH, other enzymes can also produce D-2-HG. For example, phosphoglycerate dehydrogenase (PHGDH), an enzyme in the serine biosynthesis pathway, has been shown to promiscuously reduce 2-oxoglutarate to D-2-HG in bacteria like E. coli. nih.govmdpi.com In some bacteria, the production and subsequent catabolism of D-2-HG by D-2-hydroxyglutarate dehydrogenase (D2HGDH) are coupled to drive L-serine biosynthesis. pnas.org

Advanced Research Methodologies and Analytical Approaches for 2 Hydroxyglutaryl 5 Coenzyme a

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental to understanding the function and kinetics of enzymes that metabolize 2-HG-CoA, such as 2-hydroxyglutaryl-CoA dehydratase. These assays allow for the determination of enzyme activity, substrate specificity, and the influence of inhibitors or activators.

Spectrophotometric Assays for Dehydratase Activity

Spectrophotometric assays are a cornerstone for monitoring the activity of 2-hydroxyglutaryl-CoA dehydratase, which catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. acs.orgnih.govnih.gov These assays are typically continuous and rely on the change in absorbance at a specific wavelength that corresponds to the formation or consumption of a chromophoric substrate or product. creative-enzymes.com

One common approach involves a coupled enzyme assay. In this system, the product of the 2-hydroxyglutaryl-CoA dehydratase reaction, glutaconyl-CoA, is converted by a subsequent enzyme, glutaconyl-CoA decarboxylase, to crotonyl-CoA. The formation of crotonyl-CoA can then be monitored spectrophotometrically. A variation of this coupled assay utilizes the NADPH-dependent crotonyl-CoA carboxylase/reductase, where the change in NADPH concentration is followed at 340 nm. nih.gov

Direct spectrophotometric assays are also employed, where the formation of the double bond in glutaconyl-CoA from 2-hydroxyglutaryl-CoA leads to a measurable increase in absorbance at a specific UV wavelength, typically around 290 nm. oup.com This direct method offers a more straightforward measurement of the dehydratase activity.

The kinetic parameters of the dehydratase, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. asm.org

Table 1: Spectrophotometric Assay Parameters for Dehydratase Activity

| Parameter | Description | Typical Wavelength | Coupled Enzymes (if applicable) |

|---|---|---|---|

| Dehydratase Activity | Measures the conversion of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. | 290 nm (direct) or 340 nm (coupled) | Glutaconyl-CoA decarboxylase, Crotonyl-CoA carboxylase/reductase |

| Km for Glutaryl-CoA | Concentration of glutaryl-CoA at which the enzyme reaches half of its maximum velocity. | 300 nm | Ferrocenium hexafluorophosphate (B91526) as electron acceptor |

| Vmax for Glutaryl-CoA | The maximum rate of the reaction when the enzyme is saturated with glutaryl-CoA. | 300 nm | Ferrocenium hexafluorophosphate as electron acceptor |

Radiometric Assays

Radiometric assays offer a highly sensitive method for detecting enzymatic activity, particularly when the substrates or products are not amenable to spectrophotometric detection or are present at very low concentrations. This technique involves the use of a radioactively labeled substrate.

In the context of 2-hydroxyglutaryl-CoA, a radiometric assay could be designed using a radiolabeled precursor in its synthesis, such as [1-¹⁴C]glutaconyl-CoA. The enzymatic reaction is allowed to proceed, and the products are then separated from the unreacted substrate, often using chromatographic techniques. The radioactivity of the product is then measured using a scintillation counter. The amount of radioactivity incorporated into the product over time provides a direct measure of the enzyme's activity. For instance, in the reverse reaction of the 2-hydroxyglutaryl-CoA dehydratase, the incorporation of ³H from ³H₂O into 2-hydroxyglutaryl-CoA could be quantified. While specific radiometric assays for 2-hydroxyglutaryl-CoA dehydratase are less commonly detailed in recent literature compared to spectrophotometric methods, the principle remains a viable and powerful tool in enzymology. nih.gov

Analytical Techniques for Compound Detection and Quantification

The accurate detection and quantification of 2-hydroxyglutaryl-CoA and its related metabolites are crucial for understanding its metabolic context. Various analytical techniques provide the necessary sensitivity and specificity for these measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of 2-hydroxyglutaryl-CoA and its analogs. nih.govuni-marburg.de The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov

The mobile phase composition and gradient can be optimized to achieve good resolution of the CoA thioesters. Detection is often performed using a UV detector, as the adenine (B156593) moiety of coenzyme A has a strong absorbance at around 260 nm. By comparing the retention time and the UV spectrum of an unknown peak with that of a known standard, the compound can be identified. Quantification is achieved by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of the analyte. acs.org HPLC is also instrumental in purifying the compound for further analysis. uni-marburg.deacs.org

Table 2: HPLC Parameters for 2-Hydroxyglutaryl-CoA Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Often a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV absorbance at ~260 nm |

| Quantification | Peak area integration against a standard curve. |

Mass Spectrometry (MS), including MALDI-TOF MS

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 2-hydroxyglutaryl-CoA. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is particularly well-suited for the analysis of non-volatile and thermally labile molecules like CoA thioesters. acs.orgnih.govresearchgate.net

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of 2-hydroxyglutaryl-CoA and its reaction products. uni-marburg.deresearchgate.netresearchgate.net

This technique has been successfully used to identify the products of enzymatic reactions involving 2-hydroxyglutaryl-CoA, confirming the conversion of substrates and the identity of newly formed compounds. acs.orgnih.govresearchgate.net For instance, the mass difference between the substrate and product can confirm the loss or addition of a water molecule in a dehydration or hydration reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural determination of organic molecules, including 2-hydroxyglutaryl-CoA. While less commonly used for routine quantification compared to HPLC or MS, NMR provides unparalleled detail about the chemical structure and stereochemistry of a compound.

¹H NMR and ¹³C NMR are the most common types of NMR experiments. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide information about the different types of protons and carbons in the molecule and their connectivity. This can be used to confirm the identity of 2-hydroxyglutaryl-CoA and to determine its stereochemistry, for example, distinguishing between the (R) and (S) enantiomers of the 2-hydroxyglutarate moiety. Although direct NMR data for 2-hydroxyglutaryl-5-coenzyme A is not extensively published, the principles are well-established for related compounds. hmdb.ca

Genetic and Molecular Biology Techniques

Advanced research into this compound (2-HG-CoA) relies heavily on sophisticated genetic and molecular biology techniques. These approaches are fundamental for identifying, isolating, and characterizing the enzymes and genes involved in its metabolic pathways.

Gene Cloning and Heterologous Expression of Related Enzymes

The study of enzymes that synthesize or degrade 2-HG-CoA often begins with the identification and isolation of their corresponding genes from native organisms, such as glutamate-fermenting bacteria. nih.gov Gene cloning techniques are employed to insert these specific genes into expression vectors, which are then introduced into a well-characterized heterologous host, most commonly Escherichia coli. nih.govacs.org This process allows for the high-level production of a specific enzyme, facilitating its purification and detailed study.

A notable example involves the reconstruction of the glutaconate production pathway in E. coli. Researchers assembled six genes from glutamate-fermenting bacteria, including those encoding 2-hydroxyglutarate dehydrogenase (hgdH), glutaconate CoA-transferase (gctAB), and the two-component 2-hydroxyglutaryl-CoA dehydratase (hgdAB and its activator hgdC), into plasmids. nih.gov The successful expression of these genes in E. coli resulted in a functional pathway capable of converting 2-oxoglutarate from the central metabolism into glutaconate, proceeding through the key intermediate (R)-2-hydroxyglutaryl-CoA. nih.govacs.org This approach not only confirms the function of the cloned genes but also creates engineered microbial strains for potential biotechnological applications, such as the production of adipic acid precursors. acs.orgacs.org

The process often involves:

Library Screening: A genomic library of the source organism is screened to find the gene of interest, for instance, using PCR with primers designed from known enzyme sequences. nih.gov

Vector Construction: The identified gene is ligated into an expression vector, such as pACYCDuet-1 or pASK-IBA3plus, under the control of an inducible promoter. nih.gov

Host Transformation: The recombinant vector is introduced into a suitable host strain like E. coli or Saccharomyces cerevisiae. nih.govresearchgate.net

Expression and Verification: Gene expression is induced, and the production of the target protein is confirmed using methods like SDS-PAGE. The functionality of the expressed enzyme is then assayed. nih.gov

Protein Purification and Characterization

Once an enzyme related to 2-HG-CoA metabolism is expressed, either in its native organism or a heterologous host, it must be purified to allow for detailed characterization of its structure and function. The purification of these enzymes, particularly the oxygen-sensitive dehydratases, requires strict anaerobic conditions. oup.comnih.gov

A common purification strategy for (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans involves multiple chromatographic steps. Cell-free extracts are first subjected to anion-exchange chromatography (e.g., on Q-Sepharose), which separates the dehydratase system into two essential components: the dehydratase itself (Component D) and an activator (Component A). nih.gov The dehydratase component can be further purified to homogeneity using techniques like affinity chromatography on Blue-Sepharose. nih.gov A similar multi-step chromatography approach, including anion exchange and gel filtration, has been used for the enzyme from Fusobacterium nucleatum. nih.gov

Characterization of the purified proteins reveals important structural and functional details. The (R)-2-hydroxyglutaryl-CoA dehydratase from A. fermentans is an iron-sulfur protein with an α2β2 structure, likely containing two [4Fe-4S] clusters. nih.gov In contrast, the enzyme from F. nucleatum has a different composition, consisting of three distinct subunits (α, β, and γ) in a proposed αβγ structure, and it also contains riboflavin (B1680620) and iron-sulfur clusters. nih.gov The activity of these enzymes is critically dependent on ATP and a one-electron reducing agent under anoxic conditions. oup.com

Kinetic properties are determined using various assay methods, including HPLC to measure substrate and product concentrations or continuous spectrophotometric assays that monitor the absorbance change as (R)-2-hydroxyglutaryl-CoA is converted to (E)-glutaconyl-CoA. oup.com

| Enzyme | Source Organism | Subunit Composition | Molecular Weight (kDa) | Prosthetic Groups / Cofactors | Reference |

|---|---|---|---|---|---|

| (R)-2-Hydroxyglutaryl-CoA Dehydratase (Component D) | Acidaminococcus fermentans | α2β2 (α: 55 kDa, β: 42 kDa) | ~210 | [4Fe-4S] clusters | nih.gov |

| (R)-2-Hydroxyglutaryl-CoA Dehydratase | Fusobacterium nucleatum | αβγ (α: 49 kDa, β: 39 kDa, γ: 24 kDa) | ~112 (native ~100) | [4Fe-4S] clusters, Riboflavin | nih.gov |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | (αβ)4 | Not specified | - | oup.com |

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of reactions throughout a metabolic network. It provides a detailed snapshot of cellular physiology, which is crucial for understanding the role of intermediates like 2-HG-CoA in central carbon metabolism.

Stable-Isotope-Assisted Methods (e.g., 13C-MFA)

Stable-isotope-assisted MFA, most commonly ¹³C-MFA, is the gold standard for flux quantification. mdpi.com This technique involves culturing cells in a medium where a primary carbon source, like glucose or glutamine, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]glucose). nih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. frontiersin.org

After reaching a metabolic and isotopic steady state, metabolites are extracted and their mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgacs.org These labeling patterns provide a set of constraints that, when integrated into a computational model of the cell's metabolic network, allow for the precise calculation of intracellular fluxes. mdpi.comnih.gov

This methodology has been applied to investigate metabolic dysregulation in cancer cells that leads to the accumulation of 2-hydroxyglutarate (2-HG). elsevierpure.comnih.gov By using a combination of ¹³C-labeled glucose and glutamine tracers, researchers can quantify the impact of genetic mutations on central carbon metabolism, including the pathways that produce 2-HG. elsevierpure.comnih.govnih.gov The choice of tracer is critical; for example, different labeling strategies are required to distinguish between the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.gov

Constraint-Based Reconstruction and Analysis (COBRA) Methods

Constraint-Based Reconstruction and Analysis (COBRA) provides a complementary, model-driven approach to understanding metabolic networks. researchgate.netfrontiersin.org COBRA methods use a genome-scale metabolic model (GEM), which is a comprehensive, mathematically structured representation of all known metabolic reactions in an organism. nih.gov These models are analyzed using computational techniques, such as Flux Balance Analysis (FBA), to predict steady-state reaction fluxes that are consistent with physicochemical constraints, including stoichiometry, thermodynamics, and nutrient availability. frontiersin.orgspringernature.com

While MFA uses experimental isotope data to calculate fluxes, COBRA methods can predict optimal flux distributions that, for example, maximize growth or the production of a specific compound. This framework is invaluable for investigating the metabolic capabilities of an organism and identifying genotype-phenotype relationships. researchgate.netnih.gov

For studying 2-HG-CoA, a GEM that includes the enzymatic reactions for its synthesis and degradation can be used to simulate how perturbations, such as gene knockouts or changes in nutrient conditions, affect the flux through this pathway. Although often used for prediction, COBRA models also form the foundational network structure required for interpreting the data in ¹³C-MFA. mdpi.com The development of open-source tools in Python has made these powerful methods more accessible to the research community. frontiersin.orgnih.gov

In Vitro and In Vivo Experimental Models (Microbial Systems)

To study the function of the 2-HG-CoA pathway in a controlled biological context, researchers develop both in vitro and in vivo experimental models, with microbial systems being particularly versatile.

In vitro models typically involve assays using purified enzymes and substrates to characterize reaction kinetics and mechanisms, as described in section 6.3.2. These cell-free systems are essential for understanding the fundamental biochemical properties of the pathway's components.

In vivo models using microorganisms, such as E. coli and Corynebacterium glutamicum, are instrumental for studying the pathway's operation within a living cell. nih.govfrontiersin.org A powerful approach is the metabolic engineering of these microbes to harbor the genetic machinery for 2-HG-CoA metabolism. For example, by introducing the genes for the complete hydroxyglutarate pathway from anaerobic bacteria into E. coli, researchers have successfully created a strain that produces glutaconate from 2-oxoglutarate, necessarily forming and consuming 2-HG-CoA as an intermediate. nih.gov

These engineered microbial systems serve several key purposes:

Pathway Validation: They confirm that the set of introduced genes is sufficient to establish a functional metabolic pathway in a heterologous host. nih.gov

Investigating Limiting Factors: They allow for the identification of bottlenecks in the pathway, such as enzymes with low activity, which can then be targeted for protein engineering to improve performance. researchgate.net

Biotechnological Production: These models are prototypes for microbial cell factories designed to produce valuable chemicals. For instance, the engineered pathway involving 2-HG-CoA has been explored for the bio-based production of adipic acid and propionic acid. acs.orgresearchgate.net

Development of Biosensors: Engineered microbes can also be fashioned into whole-cell biosensors. A system based on the transcriptional regulator DhdR from Achromobacter denitrificans has been developed in E. coli to detect D-2-hydroxyglutarate, demonstrating another application of engineered microbial models. biorxiv.org

| Microbial Host | Engineered Pathway/Genes | Purpose / Key Finding | Reference |

|---|---|---|---|

| Escherichia coli | hgdH, gctAB (from A. fermentans), hgdAB (from C. symbiosum) | Demonstrated production of glutaconate (2.7 mM) from 2-oxoglutarate via a pathway involving (R)-2-hydroxyglutaryl-CoA. | nih.gov |

| Escherichia coli | Genes for acrylate (B77674) pathway from C. propionicum (Pct, Lcd, Acr) | Engineered to convert D-lactic acid to propionic acid, a pathway analogous to the 2-hydroxyglutarate pathway. | researchgate.net |

| Corynebacterium glutamicum | Glutarate hydroxylase (csiD) from P. putida | Engineered for the fermentative production of L-2-hydroxyglutarate from glutarate. | frontiersin.org |

| Escherichia coli | D-2-HG-responsive transcriptional regulator (DhdR) | Development of a whole-cell biosensor for the specific detection of D-2-hydroxyglutarate. | biorxiv.org |

Q & A

Q. What are the standard analytical methods for quantifying 2-HG-CoA in enzymatic assays, and how should they be validated?

To quantify 2-HG-CoA, reverse-phase high-performance liquid chromatography (RP-HPLC) with electrochemical or UV detection is widely used due to its sensitivity for small molecules . Key steps include:

- Sample preparation : Use ice-cold extraction buffers to prevent enzymatic degradation.

- Column selection : C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) optimize separation.

- Validation : Include calibration curves with internal standards (e.g., deuterated 2-HG-CoA) to control for matrix effects. Reproducibility should be confirmed via triplicate runs with <5% coefficient of variation .

Q. How should researchers handle and store 2-HG-CoA to ensure stability during experiments?

- Storage : Lyophilized 2-HG-CoA should be stored at -80°C in airtight, light-protected vials. Reconstituted solutions require aliquoting to avoid freeze-thaw cycles .

- Stability testing : Monitor degradation via HPLC over 24-hour periods under experimental conditions (e.g., pH 7.4, 37°C). Add antioxidants like DTT (1 mM) if instability is observed .

Q. What databases and keywords are most effective for literature reviews on 2-HG-CoA’s metabolic roles?

- Databases : Prioritize NCBI PubMed and Google Scholar with Boolean terms like ("2-Hydroxyglutaryl-CoA" OR "2-HG-CoA") AND (metabolism OR enzymology) .

- Filters : Limit results to the past 10 years but include seminal older studies (e.g., kinetic analyses from the 1990s) .

Advanced Research Questions

Q. How can contradictions in reported enzymatic activity of 2-HG-CoA across studies be systematically resolved?

Contradictions often arise from variations in assay conditions:

- Variable control : Compare pH (e.g., mitochondrial vs. cytosolic pH), temperature, and cofactor concentrations (e.g., Mg²⁺) between studies .

- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor. Heterogeneity testing (I² statistic) identifies outliers .

- Enzyme source : Differences in recombinant vs. native enzyme purity can alter kinetics. Validate using enzymes from multiple sources (e.g., human vs. bacterial) .

Q. What experimental designs are recommended to study 2-HG-CoA’s interaction with mutase enzymes under varying redox conditions?

- Kinetic assays : Use stopped-flow spectroscopy to measure real-time binding kinetics. Vary NAD⁺/NADH ratios to mimic cellular redox states .

- Inhibitor profiling : Screen analogs (e.g., 2-HG-CoA esters) to identify competitive vs. non-competitive inhibition.

- Structural validation : Pair mutagenesis (e.g., active-site alanine substitutions) with X-ray crystallography to map binding pockets .

Q. How can researchers address challenges in reproducing 2-HG-CoA-related metabolic flux data?

- Standardized protocols : Adopt MIAMI guidelines for reporting metabolite measurements, including internal standards and extraction methods .

- Inter-lab collaboration : Share raw datasets (e.g., via MetaboLights) to benchmark reproducibility .

- Error tracing : Use isotopically labeled tracers (¹³C-glutamine) to distinguish assay artifacts from true metabolic flux .

Q. What strategies mitigate 2-HG-CoA instability during long-term cell culture experiments?

- Chemical stabilization : Add 10% (v/v) glycerol to culture media to reduce oxidation.

- Endpoint assays : Quench metabolism rapidly with liquid nitrogen and extract metabolites within 30 seconds .

- Stability markers : Co-measure stable analogs (e.g., succinyl-CoA) as internal controls .

Methodological Guidance

- Hypothesis development : Frame questions around 2-HG-CoA’s role in metabolic diseases (e.g., “Does 2-HG-CoA accumulation impair TCA cycle flux in IDH-mutant gliomas?”). Use systematic reviews to identify knowledge gaps .

- Ethical compliance : For animal studies, ensure protocols adhere to Directive 2010/63/EU, including humane endpoints and sample-size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.